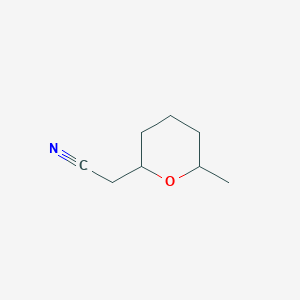

2-(6-Methyloxan-2-yl)acetonitrile

Description

Structural Significance of the 6-Methyloxane Ring and Acetonitrile (B52724) Moiety in Organic Chemistry

The properties and reactivity of 2-(6-Methyloxan-2-yl)acetonitrile are best understood by examining its constituent parts.

The 6-methyloxane ring , a derivative of tetrahydropyran (B127337), is a common scaffold found in a vast array of natural products, including complex glycosides and spinosyn insecticides. nih.gov This ring system is not planar and typically adopts a stable chair-like conformation, which imparts specific three-dimensional arrangements to its substituents. The presence of the methyl group introduces a chiral center, making the ring a valuable stereochemical element in asymmetric synthesis. The oxygen heteroatom in the ring can act as a hydrogen bond acceptor and influences the molecule's polarity and solubility.

The acetonitrile moiety (-CH2CN) contains the cyano (-C≡N) functional group, a versatile and highly reactive component in organic synthesis. ebsco.comwikipedia.org The carbon-nitrogen triple bond creates a strong dipole, and the nitrogen's lone pair allows it to act as a nucleophile or a coordination site for metals. ntnu.no Conversely, the protons on the carbon adjacent to the nitrile group are acidic enough to be removed by strong bases, generating a nucleophilic carbanion. wikipedia.org Acetonitrile and its derivatives are fundamental two-carbon building blocks, participating in reactions like cyanomethylation, hydrolysis to carboxylic acids, and the synthesis of various nitrogen-containing heterocycles. ebsco.comwikipedia.orgresearchgate.net

| Functional Group | Key Structural Features | Significance in Organic Chemistry |

| 6-Methyloxane Ring | Saturated six-membered cyclic ether; Chiral center at the methyl-substituted carbon; Adopts chair conformation. | Common scaffold in bioactive natural products tandfonline.comwikipedia.orgrsc.org; Provides stereochemical control in synthesis. |

| Acetonitrile Moiety | Contains a linear cyano group (-C≡N) with a significant dipole moment ebsco.comntnu.no; Acidic α-protons. | Versatile synthetic handle for C-C bond formation wikipedia.orgresearchgate.net; Precursor to amines, carboxylic acids, and heterocycles. ebsco.comnih.gov |

Classification and Relationship to Relevant Nitrile and Cyclic Ether Compounds

Based on its structure, this compound can be classified in several ways, highlighting its relationship to broader families of organic compounds.

It is a heterocyclic compound , as its cyclic structure contains an atom other than carbon (oxygen). askiitians.comsumdu.edu.ua More specifically, it is an alicyclic heterocyclic compound because the ring is saturated and resembles aliphatic compounds. askiitians.comcareerpoint.ac.in It is also classified as a nitrile , the class of organic compounds containing a cyano functional group. ebsco.comwikipedia.org According to IUPAC nomenclature for ring compounds where the cyano group is a principal feature, it could also be named as a carbonitrile. ebsco.com

This compound is a derivative of both the cyclic ether oxane (tetrahydropyran) and the simplest organic nitrile, acetonitrile (ethanenitrile). wikipedia.orgaskiitians.com Its structure represents a step up in complexity from these parent molecules, incorporating features of both. It can be compared to naturally occurring molecules that contain the 6-methyloxane unit, such as the sugar L-rhamnose, which exists in a similar ring form known as (2R,3R,4S,5R,6S)-6-methyloxane-2,3,4,5-tetrol. nih.gov

Current Research Gaps and Motivations for Advanced Studies on this compound

While the chemistry of nitriles and cyclic ethers is well-established, the specific properties and reactions of this compound are not widely documented in academic literature. This presents several research gaps. There is a lack of detailed studies on the interplay between the two functional groups, such as intramolecular cyclization reactions where the nitrile could be attacked by the ring's oxygen atom. The stereoselective synthesis of its various diastereomers and the definitive assignment of their absolute configurations remain underexplored.

The primary motivation for advanced studies is the compound's potential as a valuable chiral building block . The combination of a stereochemically defined cyclic ether, a feature of many bioactive molecules, nih.govdrugbank.com with the synthetically versatile nitrile group makes it an attractive starting material for the synthesis of complex pharmaceutical and agrochemical targets. smolecule.com The development of efficient biocatalytic methods, using enzymes like nitrilases or nitrile hydratases, for the enantioselective synthesis or transformation of such chiral nitriles is a significant area of modern research, offering green and highly selective chemical processes. nih.govnih.gov

Overview of Research Methodologies Applicable to the Compound

A range of modern research methodologies can be applied to synthesize and characterize this compound and explore its reactivity.

Synthesis and Reaction Monitoring:

Synthetic Methods: General routes to nitriles, such as the substitution of alkyl halides with cyanide salts or the dehydration of amides, could be adapted for its synthesis. wikipedia.org Modern, stereoselective methods, including enzymatic transformations and novel olefination reactions like the Ramberg-Bäcklund approach for related vinyl nitriles, would be highly relevant. nih.govresearchgate.net

Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for both purification and analytical quantification, particularly for separating stereoisomers using chiral stationary phases. acs.orgnih.gov Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another critical tool for analyzing reaction mixtures and identifying volatile derivatives. mdpi.comnrfhh.com

Structural and Stereochemical Analysis:

Spectroscopy: A combination of spectroscopic techniques is required for unambiguous structure confirmation.

NMR Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon skeleton and proton environments. researchgate.netresearchgate.net Advanced 2D NMR techniques (like HMBC) can establish connectivity. diva-portal.org

Infrared (IR) Spectroscopy: This is used to confirm the presence of key functional groups, with the C≡N stretch of the nitrile being a particularly characteristic signal. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition. nih.gov

Chiroptical Methods: For this chiral molecule, advanced techniques for determining enantiomeric purity are crucial. Recent developments include chiroptical sensing using metal complexes, which can provide a rapid optical response to the enantiomeric ratio of chiral nitriles. acs.org

Computational Chemistry: Molecular modeling and docking simulations can offer deep insights into the compound's conformational preferences and the mechanisms of its reactions. nih.gov These theoretical studies can predict stereochemical outcomes and guide the rational design of experiments. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methyloxan-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-3-2-4-8(10-7)5-6-9/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOKFQNITLTPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(O1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 6 Methyloxan 2 Yl Acetonitrile and Its Chemical Analogs

Stereoselective Synthesis of the 6-Methyloxane Core

The creation of the 6-methyloxane core with precise stereochemical control is paramount. Modern synthetic methods have moved beyond classical approaches to offer highly selective and efficient routes.

Chemo- and Regioselective Approaches to Oxane Ring Formation

The formation of the oxane ring requires careful control of chemo- and regioselectivity to ensure the desired six-membered ring is formed over other potential products and that substituents are placed at the correct positions.

Intramolecular cyclization reactions are among the most powerful tools for this purpose. The Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a classic and effective method for constructing tetrahydropyran (B127337) rings. beilstein-journals.org Modifications such as the Mukaiyama aldol–Prins (MAP) cascade reaction have been developed to avoid side reactions by trapping the reactive oxocarbenium ion intermediate with an internal nucleophile, leading to highly functionalized tetrahydropyrans. beilstein-journals.org

Another key strategy is the intramolecular hydroalkoxylation of δ-hydroxy olefins. This reaction can be catalyzed by various transition metals, such as platinum and cobalt, and is tolerant of numerous functional groups. organic-chemistry.org Lanthanide triflates have also proven to be efficient catalysts for this transformation, particularly in ionic liquids. organic-chemistry.org Furthermore, palladium-catalyzed C-H activation, combined with a Lewis acid co-catalyst, provides a pathway to synthesize pyran motifs from a range of alcohols. organic-chemistry.org

Organocatalytic domino reactions offer a one-pot approach to complex tetrahydropyrans. For instance, a Michael–hemiacetalization sequence catalyzed by a squaramide-based organocatalyst can yield polyfunctionalized dihydropyrans, which can be subsequently reduced to the saturated oxane core. d-nb.info These methods often provide high yields and excellent control over the relative stereochemistry of the newly formed stereocenters. d-nb.info

Table 1: Comparison of Selected Oxane Ring Formation Methods

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Prins Cyclization | Brønsted or Lewis Acids (e.g., In(OTf)₃) | Convergent; forms C-C and C-O bonds. | beilstein-journals.orgorganic-chemistry.org |

| Intramolecular Hydroalkoxylation | Platinum, Cobalt, or Lanthanide Catalysts | High functional group tolerance. | organic-chemistry.org |

| Organocatalytic Domino Reaction | Squaramide or Thiourea (B124793) derivatives | One-pot synthesis of highly functionalized systems. | d-nb.infonih.gov |

| Palladium-Catalyzed C-H Activation | Pd(II)/Bis-sulfoxide | Direct functionalization of C-H bonds. | organic-chemistry.org |

Asymmetric Induction in Methyl-Substituted Tetrahydropyran Synthesis

Achieving asymmetry in the synthesis of the 6-methyloxane core is crucial for accessing specific enantiomers. This is typically accomplished using chiral catalysts or auxiliaries.

Asymmetric Prins-type cyclizations can be realized by employing chiral catalysts. For example, a BINOL-titanium tetraisopropoxide (BITIP) catalyst has been used in the asymmetric allylation of an aldehyde, which is a key step in a two-step process to generate nonracemic pyrans. nih.gov This sequence allows for the convergent union of two different aldehydes to construct the pyran ring with high enantioselectivity. nih.gov

Organocatalysis has emerged as a particularly powerful strategy for asymmetric tetrahydropyran synthesis. Chiral phosphoric acids (CPAs) have been utilized in intramolecular oxa-Michael reactions to produce substituted tetrahydropyrans with high enantiomeric excess (up to 99% ee). whiterose.ac.uk This "clip-cycle" approach involves first coupling the fragments via olefin metathesis, followed by the CPA-catalyzed asymmetric cyclization. whiterose.ac.uk

Similarly, organocatalytic cascade reactions, such as a Michael/Henry/ketalization sequence, can generate densely functionalized tetrahydropyrans with multiple contiguous stereocenters, including tetrasubstituted carbons, in excellent enantiomeric excesses (93–99% ee). nih.gov These reactions often use cinchona alkaloid-derived squaramide or thiourea catalysts to control the stereochemical outcome. d-nb.infonih.gov

Installation of the Acetonitrile (B52724) Functionality

Once the stereodefined 6-methyloxane core is synthesized, the next critical step is the introduction of the acetonitrile (-CH2CN) group at the C2 position. This can be achieved through direct cyanomethylation or by converting a precursor functional group.

Cyanomethylation Strategies for Oxane Derivatives

Cyanomethylation involves the direct introduction of the cyanomethyl group. nih.gov This can be accomplished through radical-based or transition-metal-catalyzed methods. Metal-free oxidative coupling between a C(sp3)-H bond on the oxane ring and an alkyl nitrile like acetonitrile represents a direct approach. nih.gov This type of reaction is often initiated by a radical initiator, such as di-tert-butyl peroxide, and proceeds via a radical process. nih.gov

Transition-metal catalysis offers another route. Copper and iron catalysts have been employed for cyanomethylation reactions, often using acetonitrile as both the reagent and solvent. encyclopedia.pub For instance, a palladium-catalyzed α-arylation of nitriles can couple aryl halides with nitrile anions. organic-chemistry.org While these methods are typically applied to aromatic or other specific substrates, the principles can be adapted for the functionalization of a pre-formed oxane ring, likely from a derivative bearing a suitable leaving group at the C2 position. organic-chemistry.org Anodic oxidation of piperidines in acetonitrile has also been shown to result in N-cyanomethylation, suggesting that electrochemical methods could be explored for C-cyanomethylation on the oxane ring. rsc.org

Conversion of Precursor Functional Groups to the Nitrile Group

An alternative, often more practical, approach is the installation of a precursor functional group that can be readily converted to the nitrile. The nitrile functional group is a versatile synthetic intermediate that can be prepared from various other groups, including primary amides, aldehydes, and alkyl halides. libretexts.orgmasterorganicchemistry.com

A common method is the dehydration of a primary amide. If a 2-(6-methyloxan-2-yl)acetamide intermediate can be synthesized, it can be dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (B1165640) to yield the desired nitrile. libretexts.orgresearchgate.net

Another route involves the nucleophilic substitution of an alkyl halide. A hydroxyl group at the C2 position of the oxane ring can be converted into a good leaving group (e.g., a tosylate or bromide). Subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, in a classic Sₙ2 reaction would install the nitrile group. This two-step sequence—conversion of an alcohol to a halide, followed by cyanation—is a fundamental and reliable method in organic synthesis.

Table 2: Selected Methods for Nitrile Synthesis

| Precursor Functional Group | Reagent(s) | Method | Reference |

|---|---|---|---|

| Primary Amide | SOCl₂, P₂O₅, In(OTf)₃ | Dehydration | libretexts.orgresearchgate.net |

| Alkyl Halide/Tosylate | NaCN, KCN | Nucleophilic Substitution | masterorganicchemistry.com |

| Aldehyde | 1. NH₂OH·HCl; 2. Dehydrating agent | Formation of oxime, then dehydration | researchgate.net |

| Carboxylic Acid | 1. SOCl₂; 2. NH₃; 3. Dehydrating agent | Conversion to amide, then dehydration | libretexts.org |

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing yield, purity, and stereoselectivity while minimizing reaction times and waste. prismbiolab.com This involves systematically varying parameters such as catalyst, solvent, temperature, and reagent concentration.

Modern approaches to optimization often employ statistical methods like Design of Experiments (DoE), which allows for the simultaneous variation of multiple factors to efficiently map the reaction landscape and identify optimal conditions. prismbiolab.combeilstein-journals.org For the synthesis of 2-(6-methyloxan-2-yl)acetonitrile, DoE could be applied to key steps like the asymmetric cyclization to form the oxane core or the final cyanomethylation/conversion step.

The choice of catalyst is critical. For the oxane ring formation, screening different Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃) or organocatalysts (e.g., different chiral phosphoric acids or squaramide derivatives) can significantly impact both yield and stereoselectivity. organic-chemistry.orgnih.govwhiterose.ac.uk Catalyst loading is another important variable; for instance, in some asymmetric reactions, increasing catalyst concentration can improve enantioselectivity, although it may also affect reaction rates. whiterose.ac.uk

Flow chemistry, often coupled with microwave irradiation, offers a powerful platform for rapid reaction optimization. nii.ac.jp By performing reactions in a continuous flow reactor, parameters can be changed quickly, and real-time analysis can provide immediate feedback, drastically reducing the time required to find the best conditions compared to conventional batch processing. beilstein-journals.orgnii.ac.jp This methodology could be used to fine-tune the temperature, pressure, and residence time for any of the key transformations in the synthetic sequence.

Development of Efficient Catalytic Protocols for C-C and C-N Bond Formation

The synthesis of this compound and its analogs hinges on the strategic formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Modern synthetic chemistry has moved towards catalytic protocols to achieve these transformations with high efficiency and selectivity.

Catalytic C-C bond formation, particularly for introducing the cyanomethyl group (-CH₂CN), is a cornerstone of synthesizing nitrile compounds. acs.org The "borrowing hydrogen" or "hydrogen autotransfer" concept has emerged as a powerful strategy, utilizing metal catalysts to functionalize alcohols. acs.org In this approach, a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde, which then reacts with a nucleophile like acetonitrile. The catalyst subsequently returns the hydrogen to complete the cycle. acs.org This method is advantageous as it often uses readily available alcohols as alkylating agents. acs.org Nitriles are well-explored nucleophiles in these C-alkylation reactions, which can be catalyzed by both precious and earth-abundant metals. acs.org

Furthermore, direct cyanomethylation through C-C coupling offers another efficient route. organic-chemistry.org Various catalytic systems have been developed for this purpose. For instance, copper-catalyzed cross-coupling reactions can functionalize the C(sp³)-H bond of an alcohol to react with an aryl acetonitrile. organic-chemistry.org Palladium-catalyzed reactions of aryl halides with reagents like isoxazole-4-boronic acid pinacol (B44631) ester can also yield arylacetonitriles in a one-pot process. organic-chemistry.org The activation of the C-CN bond in nitriles by transition metals is another advanced strategy that enables novel transformations, including using the nitrile itself as a cyano source in some reactions. snnu.edu.cn

For the formation of the tetrahydropyran ring, intramolecular cyclization is a key step. Base-mediated cyclization has been shown to be effective for introducing nitrile groups into oxygen-containing heterocycles. smolecule.com Lewis acids can also play a crucial role in activating the nitrile group for nucleophilic attack, facilitating the ring-closing reaction. smolecule.com

| Catalytic Protocol | Catalyst Type | Bond Formed | Key Features | Reference |

| Borrowing Hydrogen | Metal Complexes (e.g., Ni, precious metals) | C-C | Utilizes alcohols as alkylating agents for nitriles. | acs.org |

| Cross-Coupling | Copper (Cu), Palladium (Pd) | C-C | Enables direct cyanomethylation of various substrates. | organic-chemistry.org |

| C-CN Bond Activation | Transition Metals (e.g., Ni) | C-C, C-N | Allows nitriles to act as reactants or cyano sources. | snnu.edu.cn |

| Base-Promoted Cyclization | Inorganic Bases (e.g., Cs₂CO₃) | C-O | Facilitates intramolecular lactonization to form the tetrahydropyran ring. | smolecule.com |

| Lewis Acid Catalysis | Me₂AlCl, Me₃Al | C-O | Activates the nitrile group for intramolecular nucleophilic attack. | smolecule.com |

Role of Solvents and Additives in Controlling Reaction Outcomes

The choice of solvents and additives is paramount in directing the outcome of the synthesis of this compound, influencing reaction rates, yields, and selectivity. Solvents affect the kinetics and thermodynamics of a reaction and can significantly alter product selectivity. ajms.iq

For the synthesis of this compound, solvent polarity plays a critical role in the efficiency of intramolecular cyclization. smolecule.com Studies have shown a marked dependence on the solvent, with polar aprotic media favoring the intramolecular process. smolecule.com This is because such solvents can stabilize charge-separated transition states through their dielectric effects. smolecule.com A notable increase in the cyclization rate is observed when switching from a less polar solvent to a more polar one. smolecule.com

Acetonitrile, a polar aprotic solvent, is often used as a reaction solvent in pharmaceutical and chemical synthesis due to its excellent solvency power and chemical stability. smolecule.comriverlandtrading.com

Additives, particularly Lewis acids, are instrumental in activating specific functional groups. In the context of nitrile-containing compounds, Lewis acids like methylaluminum dichloride (Me₂AlCl) or trimethylaluminum (B3029685) (Me₃Al) activate the nitrile group. smolecule.com By coordinating with the nitrile's nitrogen atom, the Lewis acid renders the nitrile's carbon atom more electrophilic, thereby facilitating an intramolecular nucleophilic attack by the oxygen atom of the oxan ring's ether group to form the desired cyclic product. smolecule.com

| Solvent | Dielectric Constant (ε) | Effect on Cyclization Rate | Reference |

| Dichloromethane (B109758) | 8.93 | Baseline | smolecule.com |

| Acetonitrile | 37.5 | 12-fold increase compared to Dichloromethane | smolecule.com |

Reaction Pathway Engineering for Enhanced Yield and Selectivity

Reaction pathway engineering is an advanced strategy aimed at optimizing synthetic routes for improved efficiency. This approach involves designing or modifying a sequence of reactions to maximize the yield and selectivity of the target product while minimizing byproducts and waste. cetjournal.it It can involve altering catalysts, reaction conditions, or even redesigning the entire synthetic process from a new set of starting materials. cetjournal.itcetjournal.it

For a molecule like this compound, engineering could focus on several aspects. One approach is the use of biocatalysis, where enzymes are engineered to perform specific chemical transformations. nih.gov Fe(II)/α-ketoglutarate-dependent enzymes, for example, offer a platform for functionalizing unactivated C-H bonds, and it is possible to engineer a hydroxylase from this family to perform a different reaction, such as halogenation, with high selectivity. nih.gov This principle of engineering a reaction pathway, rather than just substrate selectivity, could be harnessed to develop a highly selective enzymatic route to the target molecule or its precursors. nih.gov

Another facet of pathway engineering is the use of computational tools to screen a large number of potential reaction pathways and identify the most theoretically feasible and optimal routes before extensive experimental work is undertaken. cetjournal.it This can significantly reduce development time and resources by focusing on pathways that promise lower downstream processing costs and better conversion under milder conditions. cetjournal.it By applying a systematic framework, a large search space of potential reactions can be narrowed down to a few promising candidates for industrial scale-up. cetjournal.it

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly integrated into pharmaceutical and chemical synthesis to promote sustainability, reduce environmental impact, and enhance safety. jocpr.commdpi.com These principles guide the development of eco-friendly pathways that minimize waste, conserve energy, and utilize safer, renewable materials. jocpr.com

Atom-Economy Principles

Atom economy, a core principle of green chemistry introduced in the 1990s, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comtaylorfrancis.com A high atom economy signifies a more sustainable process, as it implies that fewer atoms are wasted in the form of byproducts. jocpr.com This approach fundamentally shifts the focus from reaction yield to the inherent efficiency of the transformation itself. um-palembang.ac.id

The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 greenchemistry-toolkit.org

For a hypothetical synthesis of this compound, consider a reaction where a precursor is cyclized. Rearrangement and addition reactions are ideal as they can theoretically achieve 100% atom economy because all reactant atoms are incorporated into the product. taylorfrancis.com In contrast, substitution reactions, which generate leaving groups as byproducts, have lower atom economies. Designing a synthetic route that maximizes addition and rearrangement steps while minimizing substitutions is a key green chemistry strategy. mdpi.com

Sustainable Reagent and Solvent Choices

The selection of reagents and solvents has a significant environmental impact. Green chemistry advocates for the use of catalytic reagents over stoichiometric ones and the replacement of hazardous organic solvents with safer, more sustainable alternatives. jocpr.comijsetpub.com

Traditional solvents like dichloromethane and acetonitrile, while effective, are often toxic and difficult to dispose of responsibly. jocpr.com The green chemistry movement has promoted the use of greener solvents such as water, supercritical CO₂, and bio-based solvents derived from renewable resources. jocpr.comnih.gov

Bio-based solvents are derived from biomass sources like plants and microorganisms and include bio-alcohols (e.g., bioethanol), glycerol, and solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from agricultural waste. numberanalytics.comtext2fa.ir These solvents are attractive due to their lower toxicity, biodegradability, and reduced carbon footprint. numberanalytics.com For example, 2-MeTHF has been shown to be a beneficial solvent for some asymmetric synthesis reactions, improving stereoselectivity. mdpi.com While acetonitrile is noted as a useful solvent for the cyclization leading to this compound, a green chemistry approach would involve exploring whether a more sustainable solvent could achieve a similar or better outcome. smolecule.comjocpr.com

| Solvent Class | Examples | Green Chemistry Attributes | Reference |

| Water | H₂O | Non-toxic, non-flammable, readily available. The solvent of choice for many biocatalytic processes. | nih.gov |

| Supercritical Fluids | sc-CO₂ | Low toxicity, non-flammable, easy to remove from products, tunable properties. | jocpr.comnih.gov |

| Bio-based Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Limonene, Glycerol | Derived from renewable resources, often biodegradable, lower toxicity. | numberanalytics.comtext2fa.ir |

| Ionic Liquids | Various | Low volatility, high thermal stability. | numberanalytics.com |

| Deep Eutectic Solvents | Choline chloride/urea | Lower melting point than individual components, often biodegradable. | numberanalytics.com |

Reactivity and Mechanistic Investigations of 2 6 Methyloxan 2 Yl Acetonitrile

Nucleophilic Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile group in 2-(6-methyloxan-2-yl)acetonitrile is a key functional group that governs much of its reactivity. The presence of a nitrogen atom with a lone pair of electrons and the acidity of the α-protons make it a versatile nucleophile. mdpi.com

Investigations into α-Deprotonation and Carbanion Chemistry

The protons on the carbon atom adjacent (α) to the nitrile group of acetonitrile are weakly acidic, with a pKa of approximately 31.3 in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This allows for deprotonation by a strong base to form a resonance-stabilized carbanion. This carbanion can then act as a potent nucleophile in various chemical transformations. The formation of this nucleophile is a critical step in many reactions involving acetonitrile as a building block in organic synthesis. mdpi.comyufenggp.com

Additions to Electrophilic Species

The nucleophilic nature of the acetonitrile moiety, either through the nitrogen's lone pair or the α-carbanion, allows it to add to a variety of electrophilic species. mdpi.com In nucleophilic substitution reactions, the acetonitrile group can react with different electrophiles, leading to the formation of a diverse range of derivatives. smolecule.com For instance, acetonitrile is a common two-carbon building block in the synthesis of many useful chemicals. wikipedia.org Its reaction with cyanogen (B1215507) chloride, for example, yields malononitrile. wikipedia.org

The table below summarizes some general reactions involving the nucleophilic addition of acetonitrile derivatives.

| Electrophile | Reagent/Catalyst | Product Type |

| Aldehyde | Catalyst | β-Hydroxynitrile |

| Imine | Cu(OAc)2 | β-Aminonitrile |

| Alkene | N-sulfonyl allylamines | Cyanoalkylated aziridine |

This table represents general reactivity patterns of acetonitrile and its derivatives and may not be specific to this compound.

Role as a Cyanide or Nitrogen Source in Organic Transformations

Acetonitrile is a valuable source of nitrogen and cyanide in the synthesis of nitrogen-containing compounds and nitriles. mdpi.comyufenggp.com The strong carbon-carbon bond in acetonitrile is generally stable, but under certain reaction conditions, the cyano group can be transferred. yufenggp.com For example, it can be used in the synthesis of nitrogen-heterocycles like oxazoles. mdpi.com In some metabolic pathways, acetonitrile can be oxidized to produce hydrogen cyanide. yufenggp.comwikipedia.org

Chemical Transformations of the 6-Methyloxane Ring

The 6-methyloxane ring, a substituted tetrahydropyran (B127337), is another reactive site in this compound. Its reactivity is primarily centered around ring-opening reactions and functionalization of the ring system.

Ring-Opening Reactions and Derivatization

Ring-opening reactions of cyclic ethers like the oxane ring are important transformations that lead to valuable functionalized molecules. researchgate.net These reactions can be catalyzed by acids or metals and proceed via cleavage of a carbon-oxygen bond. researchgate.netbeilstein-journals.org For instance, acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols has been shown to cleave the C-O bond. beilstein-journals.org While specific studies on the ring-opening of this compound are not detailed in the provided results, the general principles of cyclic ether ring-opening would apply. The products of such reactions would be acyclic compounds with both a nitrile and a hydroxyl group, which can be further derivatized. researchgate.net

Functionalization of the Oxane Ring System

The oxane ring system can be functionalized through various reactions. For example, palladium-catalyzed coupling reactions could potentially introduce substituents onto the ring. smolecule.com Additionally, the hydroxyl groups present in related oxane-containing compounds can undergo oxidation to form ketones or aldehydes. These transformations allow for the modification of the oxane ring's structure and properties. Base-mediated cyclization has also been utilized to introduce nitrile groups into oxygen-containing heterocycles, where the acetonitrile moiety can act as a nucleophile. smolecule.com

Reductive and Oxidative Transformations

The reactivity of this compound is characterized by the distinct functionalities of its nitrile group and the oxane ring. The nitrile group is susceptible to both reduction and oxidation, leading to a variety of valuable chemical entities.

Reductive Transformations: The nitrile group can be reduced to a primary amine, 2-(6-methyloxan-2-yl)ethan-1-amine, a versatile intermediate for further synthetic elaborations. This transformation is typically achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reducing agent and reaction conditions can be tailored to achieve high yields and selectivity.

Oxidative Transformations: The acetonitrile moiety can undergo oxidative processes. For instance, hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, (6-methyloxan-2-yl)acetic acid. smolecule.com This acid can then be engaged in further reactions like esterification or amidation. smolecule.com More complex oxidative rearrangements have been observed in related systems, such as the Dess-Martin periodinane mediated conversion of β-hydroxy thioesters to α-keto thioesters, suggesting that the carbon adjacent to the nitrile could be a site for oxidative functionalization under specific conditions. ualberta.ca

The oxane ring itself, while generally stable, can participate in transformations. For example, related macrolide structures containing oxane rings are known to undergo oxidation at their hydroxyl groups.

Cycloaddition Reactions and Heterocycle Formation Involving the Compound

The nitrile group of this compound is a key player in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic compounds. smolecule.comnumberanalytics.com

[3+2] Cycloadditions: The nitrile functionality can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. numberanalytics.com For instance, reaction with azides can lead to the formation of tetrazoles, while nitrile oxides can yield oxadiazoles. These reactions are powerful methods for constructing five-membered heterocycles. numberanalytics.com In some cases, the nitrile group can be activated by reagents like triflic anhydride (B1165640) (Tf₂O) to participate in [2+2] cycloadditions with alkynes, which after hydrolysis can yield cyclobutenones. mdpi.com

Diels-Alder and Hetero-Diels-Alder Reactions: While the nitrile group itself is not a typical diene or dienophile for the classic Diels-Alder reaction, the oxane moiety can be part of a larger system that undergoes such transformations. The hetero-Diels-Alder reaction, where one or more heteroatoms are part of the diene or dienophile, is a powerful tool for synthesizing six-membered heterocyclic rings. libretexts.orguc.pt For example, the oxane ring's oxygen atom can influence the stereochemical outcome of intramolecular Diels-Alder reactions in more complex systems.

Intramolecular Cyclizations: The interplay between the nitrile group and the oxane ring can lead to intramolecular cyclization. Lewis acids can activate the nitrile group, making it susceptible to nucleophilic attack by the oxygen atom of the oxane ring, a process that shows significant solvent dependence. smolecule.com

The following table summarizes some cycloaddition reactions involving nitrile functionalities, which are analogous to the potential reactivity of this compound.

| Reaction Type | Reactants | Product Type | Reference |

| [3+2] Cycloaddition | Nitrile, Azide | Tetrazole | numberanalytics.comnih.gov |

| [3+2] Cycloaddition | Nitrile, Nitrone | Oxadiazoline | numberanalytics.com |

| [4+2] Diels-Alder | Diene, Dienophile with nitrile | Functionalized 6-membered ring | libretexts.orgresearchgate.net |

| [2+2] Cycloaddition | Nitrile (activated), Alkyne | Cyclobutene derivative | mdpi.com |

Detailed Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For reactions involving this compound, this includes the study of intermediates, kinetics, and transition states.

Elucidation of Reaction Intermediates

The identification of reaction intermediates provides a snapshot of the reaction pathway. In many reactions involving nitriles, radical or ionic intermediates play a pivotal role.

Radical Intermediates: In radical cyclizations, a radical can be generated on the carbon alpha to the nitrile group (the •CHCN-R radical). mdpi.com This intermediate can then add to an internal or external π-system to form a new ring.

Ionic Intermediates: Lewis acid-catalyzed reactions often proceed through intermediates where the Lewis acid coordinates to the nitrile nitrogen. smolecule.com This coordination increases the electrophilicity of the nitrile carbon, facilitating nucleophilic attack. For instance, in the presence of methylaluminum dichloride (Me₂AlCl), a complex is formed that enables intramolecular attack by the oxane oxygen. smolecule.com Zwitterionic intermediates have also been proposed in certain stepwise cycloaddition reactions. researchgate.net

Kinetic Studies and Rate-Determining Steps

Kinetic studies offer quantitative insights into reaction rates and the factors that influence them.

Solvent Effects: The rate of intramolecular cyclization of related nitrile-containing compounds has been shown to be highly dependent on the solvent's polarity. A switch from a nonpolar solvent like dichloromethane (B109758) to a polar aprotic solvent like acetonitrile can lead to a significant rate increase, suggesting the stabilization of a charge-separated transition state. smolecule.com

Catalyst Influence: In bifunctional catalysis, kinetic studies can help determine if the catalyst acts as a monomeric species and can elucidate the roles of different functional groups on the catalyst. mdpi.com For example, in some reactions, both an amine and a thiourea (B124793) moiety on a catalyst are essential for achieving high reaction rates and enantioselectivity. mdpi.com The rate-determining step in such catalyses can often be the formation of a key intermediate or the final product-forming step. mdpi.com

Analysis of Transition State Structures

Computational chemistry has become an invaluable tool for analyzing the high-energy transition state structures that cannot be observed directly.

Computational Modeling: Density Functional Theory (DFT) calculations are frequently used to model transition states. researchgate.netmdpi.com By calculating the energies of different possible transition state structures, the most likely reaction pathway can be determined. A true transition state is characterized by having exactly one imaginary frequency in its vibrational analysis. github.io

Stereochemical Prediction: Analysis of transition state geometries can explain and predict the stereochemical outcome of a reaction. For example, in Diels-Alder reactions, the endo and exo transition states have different energies, leading to the preferential formation of one stereoisomer. libretexts.org Similarly, in catalyzed reactions, the interaction between the catalyst and the substrates in the transition state dictates the enantioselectivity. mdpi.com The conformation of the reactants within the transition state, such as s-cis versus s-trans conformations of an enone, can be critical in determining the major product. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can confirm that a found transition state correctly connects the reactants and products on the potential energy surface. github.io

Stereochemical Control and Analysis in 2 6 Methyloxan 2 Yl Acetonitrile Chemistry

Diastereoselectivity in Synthetic Processes

The synthesis of the 2,6-disubstituted oxane ring of 2-(6-Methyloxan-2-yl)acetonitrile can be designed to favor the formation of one diastereomer over another. The relative orientation of the methyl group at C6 and the acetonitrile (B52724) group at C2 (cis or trans) is a critical aspect of synthetic control.

Detailed research into related structures, such as 2,6-disubstituted dihydropyrans, demonstrates that high diastereoselectivity can be achieved through methods like silyl-Prins cyclization. mdpi.com In these reactions, the choice of Lewis acid and reaction temperature are crucial for directing the stereochemical outcome. For instance, using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) at low temperatures has been shown to strongly favor the formation of the cis isomer. mdpi.com Similarly, cascade reactions involving multiple Michael additions can produce highly substituted cyclic structures with excellent diastereoselectivity. beilstein-journals.org These principles are directly applicable to the synthesis of specific diastereomers of this compound, where an intramolecular cyclization or a conjugate addition could be employed to set the desired relative stereochemistry.

Table 1: Factors Influencing Diastereoselectivity in the Synthesis of Substituted Oxane Rings

| Factor | Observation | Typical Outcome |

|---|---|---|

| Lewis Acid | Use of TMSOTf in silyl-Prins cyclization. mdpi.com | High selectivity for cis-2,6-disubstituted products. |

| Temperature | Lowering reaction temperature (e.g., to -78 °C). mdpi.com | Increased diastereomeric ratio, favoring the thermodynamic product. |

| Reaction Type | Cascade reactions involving intramolecular Michael additions. beilstein-journals.org | Formation of highly substituted rings with excellent diastereoselectivity. |

| Substrate Control | Stereoselective addition of a nitrile anion to a chiral precursor. nih.gov | The existing stereocenter in the precursor directs the approach of the nucleophile. |

Enantioselective Synthesis and Resolution of Chiral Forms

Given the presence of at least two chiral centers (at C2 and C6), this compound can exist as multiple enantiomers. Obtaining an enantiomerically pure form is essential for applications where specific stereoisomers exhibit distinct biological activity or properties. This can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective synthesis aims to create a specific enantiomer directly. This can involve the use of chiral catalysts or auxiliaries. For example, nickel-catalyzed systems have been developed for the enantioselective addition of acetonitrile to aldehydes, a reaction that could be adapted to form the C2 stereocenter with high enantiomeric excess (ee). organic-chemistry.org

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.

Enzymatic Kinetic Resolution: This technique uses enzymes, such as lipases, which selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Lipase-catalyzed hydrolysis of related racemic acetates has been shown to produce both the remaining acetate (B1210297) and the hydrolyzed alcohol with excellent enantiomeric excess (>99% ee) and high enantiomeric ratios (E > 200). mdpi.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for resolving enantiomers. nih.gov Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamate, are effective for separating a wide range of chiral compounds. nih.gov The choice of mobile phase, often a mixture of a polar organic solvent like acetonitrile and water, can be optimized to achieve baseline separation of the enantiomers. nih.gov

Table 2: Comparison of Chiral Resolution Methods

| Method | Principle | Advantages | Typical Substrates |

|---|---|---|---|

| Enzymatic Kinetic Resolution | An enzyme (e.g., lipase) selectively catalyzes the reaction of one enantiomer. mdpi.com | High enantioselectivity (high ee and E-values), mild reaction conditions. | Racemic esters, alcohols. mdpi.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govbeilstein-journals.org | Direct separation, applicable to a wide range of compounds, analytical and preparative scale. | Racemic basic drugs, various chiral analytes. nih.gov |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the racemate, forming diastereomers that can be separated. beilstein-journals.org | Covalent modification allows separation by standard chromatography or crystallization. | Precursors with suitable functional groups (e.g., carboxylic acids). beilstein-journals.org |

Conformational Analysis of the 6-Methyloxane Ring System

The six-membered oxane ring is not planar and adopts various three-dimensional conformations to minimize steric and torsional strain. saskoer.ca Understanding these conformations is key to predicting the molecule's reactivity.

Like cyclohexane, the oxane ring primarily exists in a low-energy chair conformation . libretexts.orglibretexts.org In this conformation, all bond angles are close to the ideal tetrahedral angle (~109.5°), and adjacent hydrogens are staggered, minimizing both angle and torsional strain. libretexts.org

The ring can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy transition states and intermediates, including the boat conformation . libretexts.orgmsu.edu The boat form is significantly less stable (by about 30 kJ/mol for cyclohexane) due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsing interactions along the "bottom" of the boat. libretexts.orglibretexts.org Therefore, at any given time, the vast majority of this compound molecules will be in a chair conformation.

In a chair conformation, substituents can occupy two types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring). msu.edu The ring flip interconverts axial and equatorial positions.

Substituents larger than hydrogen are generally more stable in the equatorial position to avoid steric strain with other axial groups, an effect known as 1,3-diaxial interaction. saskoer.ca For a cis-2,6-disubstituted oxane, the lowest energy conformation will be the chair form where both the methyl group and the acetonitrile group occupy equatorial positions. This arrangement minimizes steric repulsion and leads to a more stable molecule. For the trans isomer, one substituent would be axial and the other equatorial, resulting in a higher energy conformation compared to the di-equatorial cis form.

Chirality Transfer in Reactions Involving the Compound

Chirality transfer is a process in which the existing chirality in a molecule dictates the stereochemical outcome of a reaction, creating a new stereocenter with a predictable configuration. researchgate.net The stereocenters at C2 and C6 of this compound can act as powerful stereodirecting elements in subsequent chemical transformations.

This process, often described as axial-to-central or central-to-central chirality transfer, relies on the fixed spatial arrangement of the chiral starting material to control the approach of reagents. researchgate.netnih.gov For example, if the nitrile group of an enantiomerically pure sample of this compound were to be involved in a reaction, such as a reduction to an amine or an addition to the cyano triple bond, the conformation of the oxane ring and the orientation of its substituents would create a sterically biased environment. This bias would favor the formation of one stereoisomer of the product over the other. The efficiency of this transfer is crucial for synthesizing complex molecules with multiple stereocenters, where the initial chirality of the oxane ring is relayed to new parts of the molecule. nih.gov

Advanced Spectroscopic and Analytical Methodologies in Research on 2 6 Methyloxan 2 Yl Acetonitrile

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-(6-methyloxan-2-yl)acetonitrile, providing an exact determination of its molecular mass. measurlabs.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to four or more decimal places, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. measurlabs.comsavemyexams.com For this compound (C₈H₁₃NO), the high-resolution molecular weight is approximately 139.100 g/mol .

This precision allows for the unambiguous confirmation of the molecular formula. savemyexams.com Furthermore, the fragmentation patterns observed in HRMS spectra offer valuable insights into the molecule's structure. The fragmentation of the oxane ring and the acetonitrile (B52724) side chain provides data that helps to piece together the compound's architecture.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₃NO |

| Theoretical Monoisotopic Mass | 139.0997 g/mol |

| Experimentally Determined Mass (HRMS) | Typically within a few ppm of the theoretical value |

This table presents the theoretical exact mass of this compound, which is compared against the high-precision measurements obtained from HRMS analysis to confirm its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of this compound. bhu.ac.in

One-dimensional (1D) NMR (¹H and ¹³C) offers initial information on the number and types of protons and carbons present. However, for a molecule with multiple chiral centers like this compound, 2D NMR techniques are essential for complete structural assignment. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. sdsu.edu This is critical for tracing the connectivity within the oxane ring and the acetonitrile side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This allows for the definitive assignment of proton signals to their corresponding carbon atoms. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is invaluable for connecting different fragments of the molecule, such as linking the acetonitrile group to the oxane ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. princeton.edu This is particularly useful for determining the stereochemistry of the substituents on the oxane ring. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (on oxane ring) | 1.0 - 1.5 | 15 - 25 |

| CH₂ (in oxane ring) | 1.2 - 2.0 | 20 - 40 |

| CH (in oxane ring) | 3.5 - 4.5 | 60 - 80 |

| CH₂ (acetonitrile) | 2.3 - 2.8 | 15 - 25 |

| CN (nitrile) | - | 115 - 125 |

This table provides typical chemical shift ranges for the protons and carbons in this compound, which are used in the interpretation of NMR spectra. Actual values can vary based on the solvent and specific stereoisomer.

Due to the presence of chiral centers, this compound can exist as different enantiomers. Chiral NMR shift reagents, often lanthanide complexes, can be used to determine the enantiomeric purity of a sample. bhu.ac.inslideshare.net These reagents form diastereomeric complexes with the enantiomers, causing their NMR signals to shift to different frequencies, allowing for their quantification. nih.govbeilstein-journals.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups and bonding within this compound. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. spectroscopyonline.com Key vibrational modes for this compound include the C≡N stretch of the nitrile group, C-O stretches within the oxane ring, and C-H stretches of the alkyl groups. nepjol.info

Raman Spectroscopy: Raman spectroscopy complements IR by being more sensitive to non-polar bonds. spectroscopyonline.com It can also provide information about the carbon backbone of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| C-H (Alkyl) Stretch | 2850 - 3000 | 2850 - 3000 |

| C≡N (Nitrile) Stretch | 2240 - 2260 | 2240 - 2260 |

| C-O (Ether) Stretch | 1050 - 1150 | - |

This table highlights the key absorption bands in the IR and Raman spectra of this compound, which are indicative of its specific functional groups.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic compounds. nih.gov For this compound, reversed-phase HPLC is a common approach.

Method development involves optimizing several parameters:

Stationary Phase: A C18 column is often a good starting point for non-polar to moderately polar compounds.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol (B129727) is typically used. chromatographyonline.comshimadzu.ch The gradient (the changing ratio of solvents over time) is adjusted to achieve good separation of the target compound from any impurities. nih.gov

Detector: A UV detector is suitable for this compound due to the presence of the nitrile group, which has a weak UV absorbance.

By carefully developing an HPLC method, the purity of a sample of this compound can be accurately determined. scispace.comresearchgate.net

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without undergoing decomposition. sigmaaldrich.com In the context of research involving this compound, GC is indispensable for the analysis of volatile products that may arise during its synthesis, purification, or degradation studies. The fundamental principle of GC relies on the partitioning of components in a mixture between a stationary phase and a mobile phase. researchgate.net An inert gas, such as helium or nitrogen, acts as the mobile phase, carrying the vaporized sample through a column that contains the stationary phase. sigmaaldrich.comresearchgate.net

The separation is based on the differential interactions of the analytes with the stationary phase; compounds with weaker interactions travel through the column faster and elute first, while those with stronger interactions are retained longer. researchgate.net For the analysis of volatile compounds related to this compound, a capillary column with a suitable stationary phase, such as a mid-polarity phase like 6% cyanopropylphenyl / 94% dimethylpolysiloxane (G16 phase), is often employed to effectively separate a wide range of potential byproducts. phenomenex.com

Upon exiting the column, the separated components are identified and quantified by a detector. sigmaaldrich.com Common detectors include the Flame Ionization Detector (FID), which is highly sensitive to organic compounds, and the Mass Spectrometer (MS), which provides detailed structural information, enabling unambiguous identification of the eluted compounds. sigmaaldrich.com GC coupled with mass spectrometry (GC-MS) is particularly useful as it can help identify unknown impurities or degradation products by comparing their mass spectra with established libraries like the NIST library. db-thueringen.denih.gov

In a typical research scenario, a reaction mixture containing this compound might be analyzed for volatile impurities. A sample would be injected into the GC system, and the resulting chromatogram would show peaks corresponding to each volatile component. By comparing the retention times of these peaks to those of known standards, and by analyzing the mass spectra, researchers can identify and quantify substances such as residual starting materials, solvent residues (e.g., acetonitrile), or low molecular weight side-products. db-thueringen.derestek.com

Interactive Table 1: Hypothetical GC-MS Analysis of a Crude Reaction Mixture for the Synthesis of this compound.

This table illustrates potential volatile byproducts and their characteristic data as would be determined by GC-MS analysis.

| Peak No. | Retention Time (min) | Identified Compound | Probable Origin |

| 1 | 3.5 | Acetonitrile | Residual Solvent hpst.cz |

| 2 | 8.2 | 6-Methyl-5,6-dihydro-2H-pyran | Dehydration byproduct |

| 3 | 12.5 | This compound | Target Product |

| 4 | 15.8 | Diacetonitrile | Side reaction product |

Gel Permeation Chromatography (GPC) for Oligomeric or Polymeric Byproducts

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for analyzing the molecular weight and distribution of polymers and oligomers. researchgate.netlcms.cz It separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. sepscience.com This methodology is crucial in the study of this compound, particularly for detecting and characterizing any high-molecular-weight byproducts that may form through polymerization or oligomerization reactions.

The GPC system consists of a pump, an injector, a series of columns packed with a porous gel, and one or more detectors. researchgate.net When a sample solution is passed through the columns, larger molecules cannot enter the pores of the gel and thus travel a shorter path, eluting first. researchgate.net Smaller molecules can diffuse into the pores, leading to a longer path and later elution. researchgate.net This size-based separation allows for the determination of the molecular weight distribution of a sample.

The choice of solvent (mobile phase) is critical and depends on the polymer's solubility; tetrahydrofuran (B95107) (THF) is a common organic solvent for a wide range of polymers. researchgate.netchromatographyonline.com The separated molecules are typically detected by a differential refractive index (RI) detector, which is sensitive to the concentration of the polymer. sepscience.com For more comprehensive analysis, a multi-detector system incorporating light scattering (LS) and viscometer detectors can be used to gain insights into the polymer's architecture, such as branching. sepscience.com

In research on this compound, GPC can be used to verify the purity of the monomer and to check for the presence of oligomers that might affect its properties or subsequent reactions. If polymerization of the compound is intended or occurs as a side reaction, GPC is essential for characterizing the resulting polymer. The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. lcms.cz A PDI value close to 1.0 indicates a very narrow distribution of polymer chain lengths.

Interactive Table 2: Representative GPC Data for an Oligomeric Byproduct Found in a this compound Sample.

This table shows typical molecular weight data obtained from a GPC analysis of a purified sample containing an unwanted oligomeric fraction.

| Sample ID | Elution Volume (mL) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Main Fraction | 22.5 | 139 | 140 | 1.01 |

| Oligomer Byproduct | 19.8 | 830 | 950 | 1.14 |

Computational and Theoretical Investigations of 2 6 Methyloxan 2 Yl Acetonitrile

Quantum Chemical Calculations for Structural Properties and Reactivitynih.govzenodo.org

Quantum chemical calculations, which are based on solving the Schrödinger equation, are fundamental to understanding the electronic structure and energetics of a molecule. tau.ac.il These methods are widely used to predict a variety of chemical properties with high accuracy, complementing experimental findings. wavefun.com For a molecule like 2-(6-methyloxan-2-yl)acetonitrile, these calculations can elucidate its three-dimensional structure, the distribution of electrons, and its intrinsic reactivity.

Density Functional Theory (DFT) is a highly successful and widely used quantum mechanical approach for calculating the electronic structure of matter. researchgate.netredalyc.org It is employed to determine the equilibrium geometry of this compound by finding the minimum energy conformation on the potential energy surface. wavefun.com DFT calculations provide optimized bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape. redalyc.org

Furthermore, DFT is used to analyze the electronic structure, including the distribution of electron density and atomic partial charges. nih.gov This information is critical for understanding the molecule's polarity and identifying potential sites for electrophilic or nucleophilic attack. For instance, in analogous nitrile-containing compounds, Natural Bond Orbital (NBO) analysis derived from DFT calculations has been used to quantify the polarization of the carbon-nitrogen triple bond, a key factor in its reactivity. smolecule.com

Table 1: Example of DFT-Calculated Electronic Properties for Analogous Nitrile Systems This table presents typical electronic parameters that can be calculated using DFT to understand reactivity. The data is based on studies of similar nitrile-containing compounds.

| Calculated Parameter | Illustrative Value | Method of Calculation | Significance |

| C≡N Bond Polarization | +0.18 e⁻ | NBO Analysis | Indicates the electrophilic nature of the nitrile carbon. smolecule.com |

| Charge on Oxan Oxygen | -0.32 e⁻ | NBO Analysis | Highlights the nucleophilic character of the ether oxygen. smolecule.com |

Data derived from studies on analogous systems.

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. tau.ac.ilq-chem.com The comparison between theoretical and experimental spectra serves as a rigorous test of the computed molecular structure. plos.org

Infrared (IR) Frequencies: Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). q-chem.com Diagonalization of this matrix yields harmonic vibrational frequencies and the corresponding normal modes, which can be directly compared to the peaks in an experimental IR spectrum. tau.ac.ilq-chem.com This allows for the assignment of specific absorption bands to the vibrations of functional groups, such as the C≡N stretch of the nitrile group and C-O stretches within the methyloxan ring. thermofisher.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: NMR shielding constants can be computed from the second derivative of the energy with respect to an external magnetic field and the nuclear magnetic spin. q-chem.com These shielding constants are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). q-chem.com Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used within a DFT framework (e.g., B3LYP/6-31G*) to predict ¹H and ¹³C NMR spectra. tau.ac.ilredalyc.org These predictions are highly sensitive to the electronic environment of each nucleus, making them invaluable for confirming molecular structure and stereochemistry. q-chem.com For complex systems, combining these calculations with conformational sampling from molecular dynamics can lead to unprecedented accuracy. nih.gov

Reaction Mechanism Modeling and Transition State Characterizationnih.govethz.ch

Computational modeling is instrumental in mapping out the intricate details of chemical reactions. osti.gov It allows for the characterization of short-lived, high-energy species like transition states and the evaluation of competing reaction pathways, providing a deeper understanding of reaction outcomes. wavefun.com

The prediction of regio- and stereoselectivity is a primary goal of computational organic chemistry. nih.govethz.chcam.ac.uk For this compound, the presence of stereocenters on the oxan ring and the potential for creating new ones during reactions makes stereoselectivity a critical aspect.

Computational studies on analogous systems have shown that the stereochemistry of the oxan ring can significantly influence reaction outcomes. smolecule.com For example, in a potential intramolecular cyclization reaction, the methyl substituent at the 6-position of the oxan ring introduces steric hindrance. smolecule.com DFT calculations on a similar system predicted that this steric effect could create a notable energy difference between competing attack trajectories, favoring an axial approach over an equatorial one by approximately 3.1 kcal/mol. smolecule.com Such computational insights are crucial for designing selective synthetic strategies. ethz.chrsc.org

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct detailed reaction energy profiles. wavefun.comacs.org These profiles provide quantitative data on activation barriers (related to reaction rates) and reaction energies (related to thermodynamic favorability).

Studies on the cyclization of similar nitrile-containing compounds, activated by a Lewis acid, illustrate this capability. smolecule.com The reaction involves the activation of the nitrile group, followed by an intramolecular nucleophilic attack from the oxygen atom of the oxan ring. smolecule.com DFT calculations (e.g., at the B3LYP/6-31G* level) can locate the transition state for this key step and determine its energy, providing a quantitative measure of the reaction's kinetic feasibility. smolecule.com

Table 2: Example of Calculated Energy Profile Parameters for an Analogous Nitrile Cyclization This table shows key parameters that can be derived from computational modeling of a reaction pathway, based on data from a similar system.

| Parameter | Illustrative Value | Computational Method | Significance |

| Transition State Energy (ΔG‡) | 24.3 kcal/mol | DFT (B3LYP/6-31G) | Represents the activation energy barrier for the cyclization step. smolecule.com |

| Steric Hindrance Effect (ΔΔG‡) | +3.1 kcal/mol | DFT/Molecular Mechanics | Quantifies the energetic preference for one stereochemical pathway over another. smolecule.com |

| Transition State C-O Distance | 1.98 Å | DFT (B3LYP/6-31G) | Characterizes the geometry of the bond being formed at the peak of the energy profile. smolecule.com |

Data derived from studies on analogous systems.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently flexible and exist in a dynamic environment. dovepress.com Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, including conformational changes and interactions with the surrounding solvent. mdpi.com

MD simulations can reveal the accessible conformations of this compound by simulating its movements over time. dovepress.com This is particularly important for a flexible molecule with a substituted ring system. The resulting conformational ensemble provides a more realistic representation of the molecule's behavior in solution than a single static structure. dovepress.com

Furthermore, MD simulations are crucial for understanding the role of the solvent. nih.gov Explicit solvent models, where individual solvent molecules (e.g., water or acetonitrile) are included in the simulation, can capture specific solute-solvent interactions like hydrogen bonding. nih.govnih.gov These interactions can significantly influence a molecule's preferred conformation and its reactivity. nih.gov Studies have shown that including explicit solvent effects is critical for accurately predicting properties like NMR chemical shifts and for understanding how the solvent shell modulates reaction energy barriers. nih.govnih.govresearchgate.net

Theoretical Prediction of Reactivity Profiles for New Transformations

Computational chemistry provides powerful tools for predicting the reactivity of molecules and guiding the discovery of new chemical transformations. For a bifunctional compound like this compound, which contains both a nitrile group and a cyclic ether (oxane) moiety, theoretical investigations can elucidate potential reaction pathways, predict the feasibility of novel reactions, and rationalize experimentally observed outcomes. Density Functional Theory (DFT) is a particularly valuable method for these predictions, offering a good balance between accuracy and computational cost. nih.gov

The reactivity of this compound is dictated by the electronic and steric properties of its two primary functional groups. The nitrile group is known for its rich chemistry, serving as a precursor to amines, amides, and other derivatives. nih.gov The oxane ring, a cyclic ether, possesses reactivity associated with the ether oxygen and the adjacent C-H bonds. researchgate.net Computational models can be employed to explore transformations at both of these sites.

One area of investigation is the nucleophilic addition to the nitrile group. Theoretical studies on similar nitrile-containing compounds have shown that DFT calculations can effectively predict the activation energies for nucleophilic attack. nih.gov For this compound, computational models could predict the feasibility of reactions with various nucleophiles. For instance, the addition of organometallic reagents or the enantioselective addition of carbon nucleophiles could be modeled to predict product distributions and stereochemical outcomes. nih.gov The transition states for these reactions can be calculated to understand the reaction mechanism and identify the factors controlling selectivity.

Another promising avenue for new transformations is the selective C-H activation of the oxane ring. The ether oxygen can direct metallation to an adjacent C-H bond, which can then be functionalized. acs.org Theoretical studies can predict the most likely site of C-H activation by calculating the relative energies of different C-H bond dissociation energies or the stability of the resulting organometallic intermediates. researchgate.net For example, DFT calculations could compare the activation barriers for functionalization at the C2 and C6 positions of the oxane ring, providing insight into the regioselectivity of such transformations.

The table below illustrates the type of data that can be generated from DFT calculations to predict the reactivity of this compound in hypothetical new transformations. These values are representative and would be calculated to compare different potential reaction pathways.

Table 1: Predicted Activation Energies for Hypothetical Transformations

| Transformation | Reaction Site | Predicted Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Nucleophilic Addition of Methyl Grignard | Nitrile Carbon | 22.5 | DFT (B3LYP/6-31G*) |

| C-H Activation at C2 (adjacent to O) | Oxane Ring | 28.1 | DFT (B3LYP/6-31G*) |

| C-H Activation at C6 (with methyl group) | Oxane Ring | 31.4 | DFT (B3LYP/6-31G*) |

| Hydrolysis of Nitrile to Amide | Nitrile Carbon | 25.8 | DFT (B3LYP/6-31G*) |

This table is illustrative and based on typical values for similar transformations.

Furthermore, computational analysis can provide detailed geometric information about the transition states of these predicted reactions. This information is crucial for understanding the stereochemical course of a reaction.

Table 2: Key Geometric Parameters of a Hypothetical Transition State for Nucleophilic Addition

| Parameter | Description | Predicted Value (Å) |

|---|---|---|

| Nu-C distance | Distance between the incoming nucleophile and the nitrile carbon | 2.15 |

| C≡N bond length | Length of the carbon-nitrogen triple bond | 1.18 |

| C-C-N angle | Angle of the acetonitrile (B52724) moiety | 175° |

This table is illustrative and shows the type of geometric data obtained from transition state calculations.

By combining these predictive capabilities, computational and theoretical investigations can build a comprehensive reactivity profile for this compound. This allows for the rational design of new synthetic routes and the exploration of novel chemical space, potentially leading to the discovery of new molecules with interesting properties. The synergy between theoretical prediction and experimental validation is key to advancing the synthetic utility of such bifunctional molecules. bohrium.comrsc.org

Advanced Applications of 2 6 Methyloxan 2 Yl Acetonitrile in Complex Organic Synthesis

Utilization as a Chiral Building Block in Natural Product Total Synthesis

There is no specific information available in the surveyed literature detailing the use of 2-(6-Methyloxan-2-yl)acetonitrile as a chiral building block in the total synthesis of natural products. Chiral tetrahydropyran (B127337) moieties are common in many natural products, and compounds with similar structures are often employed for their stereodirecting capabilities. researchgate.net Theoretically, this compound could serve as a fragment in the synthesis of complex molecules where a substituted tetrahydropyran ring is a key structural feature.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

While nitriles are well-established precursors for a vast array of nitrogen-containing heterocycles, no specific studies have been identified that utilize this compound for this purpose. nih.govresearchgate.net The nitrile group can, in principle, participate in cyclization reactions to form heterocycles such as pyridines, pyrimidines, or imidazoles, depending on the reaction partners and conditions. google.com

Role in the Construction of Architecturally Complex Molecular Scaffolds

No documented instances of this compound being used in the construction of architecturally complex molecular scaffolds were found. The combination of its cyclic ether and nitrile functionalities could theoretically be leveraged in tandem reactions or multi-component reactions to build complex three-dimensional structures.

Development of Novel Synthetic Reagents and Ligands Derived from the Compound

There is no available research on the development of novel synthetic reagents or ligands specifically derived from this compound. The nitrile nitrogen and the ether oxygen could potentially act as coordination sites for metal ions, suggesting that derivatives of this compound could be explored as chiral ligands in asymmetric catalysis.

Chemical Modification for Targeted Applications in Materials Science (focused on synthetic methodology)

No literature was found describing the chemical modification of this compound for applications in materials science. In theory, the nitrile group could be polymerized or grafted onto polymer backbones to modify the properties of materials.

Future Research Directions and Unresolved Challenges in 2 6 Methyloxan 2 Yl Acetonitrile Chemistry

Development of Highly Efficient and Selective Catalytic Systems

A primary challenge in the chemistry of 2-(6-Methyloxan-2-yl)acetonitrile is the development of efficient and stereoselective synthetic routes. While general methods for tetrahydropyran (B127337) synthesis exist, such as the Prins cyclization, intramolecular hydroalkoxylation, and oxa-Michael additions, their application to this specific target with control over diastereoselectivity at both the C2 and C6 positions of the oxane ring is a significant hurdle.